
N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-(4-methyloxazol-2-yl)cyclopropanecarboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropane ring, an oxazole ring, and a butyl group. Its molecular formula is C13H22N2O2, and it has a molecular weight of 238.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, including the formation of the oxazole ring and the cyclopropane ring. One common method involves the reaction of 4-methyloxazole with butylamine and cyclopropanecarboxylic acid under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often used to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(4-methyloxazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Butyl-N-(4-methyloxazol-2-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-allergic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Butyl-N-(4-methyloxazol-2-yl)cyclopropanecarboxamide involves the inhibition of the immunological release of mediators, notably slow-reacting substance of anaphylaxis (SRS-A). This inhibition occurs through selective binding to specific molecular targets, preventing the release of these mediators and thereby reducing allergic responses .
Comparison with Similar Compounds
Similar Compounds
Isamoxole: A compound with a similar structure, known for its anti-allergic properties.
N-butyl-N’-(4-methyloxazol-2-yl)thiourea: Another compound with a similar oxazole ring, used in various chemical applications.
Uniqueness
N-Butyl-N-(4-methyloxazol-2-yl)cyclopropanecarboxamide is unique due to its specific combination of a cyclopropane ring and an oxazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit the release of SRS-A sets it apart from other similar compounds .
Properties
CAS No. |
57067-79-5 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C12H18N2O2/c1-3-4-7-14(11(15)10-5-6-10)12-13-9(2)8-16-12/h8,10H,3-7H2,1-2H3 |
InChI Key |
YSKPHODLBKBYJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


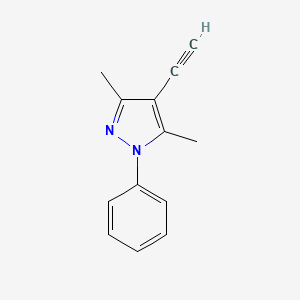
![[(2,5-Dioxooxolan-3-yl)oxy]acetic acid](/img/structure/B15211219.png)
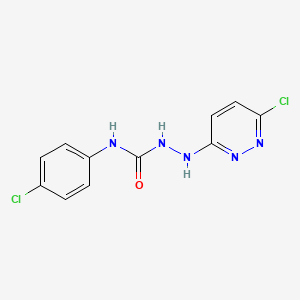


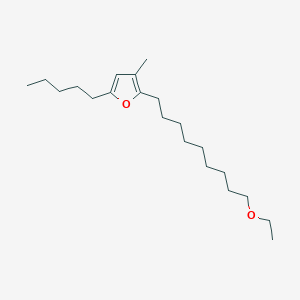
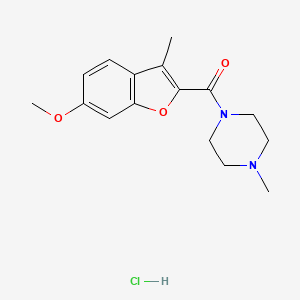

![[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate](/img/structure/B15211257.png)
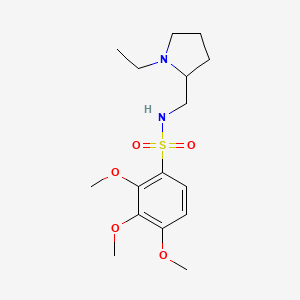
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)
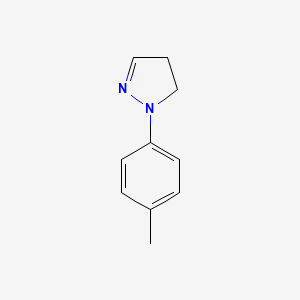
![3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B15211295.png)
![[3,3'-Bipyrrolidine]-5,5'-dione](/img/structure/B15211310.png)
